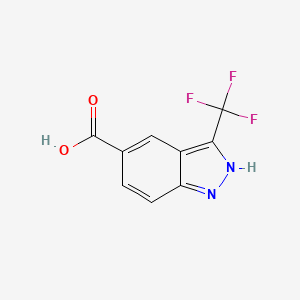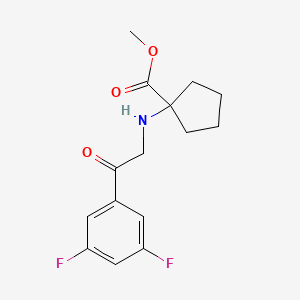
1-(2-Chloroacetyl)piperidine-4-carbonitrile
Descripción general
Descripción
1-(2-Chloroacetyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C8H11ClN2O and a molecular weight of 186.64 . It is used extensively in scientific research due to its versatile applications.
Synthesis Analysis
The synthesis of derivatives of this compound can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group . Another synthesis method involves the reaction of L-proline with chloroacetyl chloride .Molecular Structure Analysis
The molecule contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
1-Piperidinecarbonitrile in tetrahydrofuran (THF) reacts with a solution of piperidyl lithium in THF at 0°C to yield lithium [1,1,3,3- bis (pentamethylene)guanidinate] .Aplicaciones Científicas De Investigación
Development of T-Type Calcium Channel Inhibitors
This compound has been used in the synthesis of 1,3,4-oxadiazoles , which show promise as selective inhibitors of T-type calcium channels . These channels are potential targets for treating conditions like neuropathic pain, epilepsy, and insomnia.
Creation of Bioactive Molecule Hybrids
The compound serves as a building block in creating hybrid molecules by combining pharmacophoric moieties from different classes of bioactive molecules. This approach aims to enhance biological efficacy and develop resistance to certain conditions .
Advanced Battery Science and Technology
In the field of battery science, 1-(2-Chloroacetyl)piperidine-4-carbonitrile may be involved in the development of new materials that improve the performance and longevity of batteries .
Controlled Environment and Cleanroom Solutions
Research involving controlled environments, such as cleanrooms, may utilize this compound in the development of new materials or processes that require precise chemical synthesis and manipulation .
Life Science Research Solutions
This compound is also significant in broader life science research, where it may be used in various applications ranging from analytical chemistry to biopharma production .
Synthesis of De-O-chloroacetylation Reagents
It is used in the preparation of reagents for de-O-chloroacetylation, a reaction important in the modification of organic molecules, which can be pivotal in the synthesis of complex chemical entities .
Electrochemical Methoxylation
The compound is a reactant in regioselective electrochemical α-methoxylation, a reaction that can be used to introduce methoxy groups into molecules, thereby altering their chemical properties and potential applications .
Propiedades
IUPAC Name |
1-(2-chloroacetyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c9-5-8(12)11-3-1-7(6-10)2-4-11/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCCMYNMRAAADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)piperidine-4-carbonitrile | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

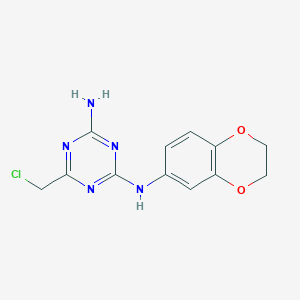
![11-methyl-3-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1530501.png)
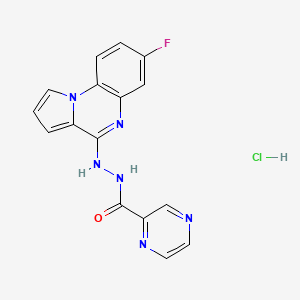
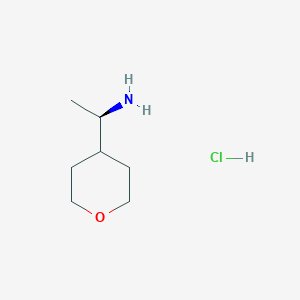

![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate hydrochloride](/img/structure/B1530508.png)

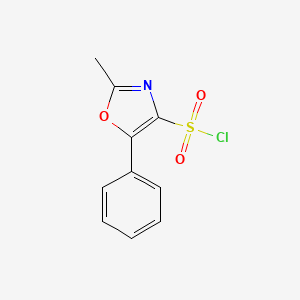

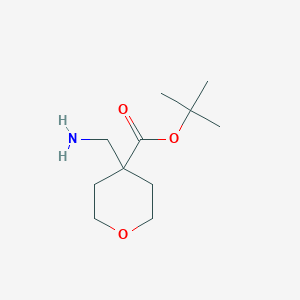
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid ethyl ester](/img/structure/B1530518.png)
![7-Nitro-3,4-dihydro-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1530519.png)
